5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide
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Overview
Description
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of cyano and carbonyl functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and environmental benefits. The reaction of aryl amines with ethyl cyanoacetate is a widely used method in industrial settings . This method involves heating the reactants to high temperatures to facilitate the formation of the desired cyanoacetamide derivatives.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyanoacetamides include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) . These reagents facilitate the formation of various heterocyclic compounds under mild reaction conditions.
Major Products
The major products formed from the reactions of this compound include a variety of heterocyclic compounds, such as thiophenes, pyrazoles, and imidazoles .
Scientific Research Applications
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound facilitate its binding to enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide include other cyanoacetamide derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Properties
IUPAC Name |
5-cyano-N-(dimethylaminomethylidene)-3-methyl-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-14(12-7-5-4-6-8-12)13(9-17)21-15(11)16(20)18-10-19(2)3/h4-8,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZTULFMTCOHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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